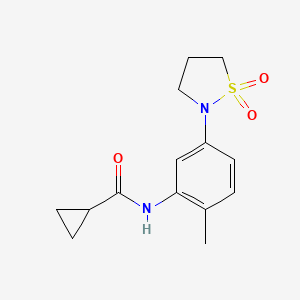

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Synthesis and Pharmacological Potential

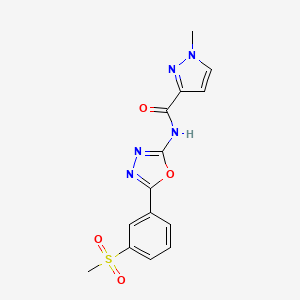

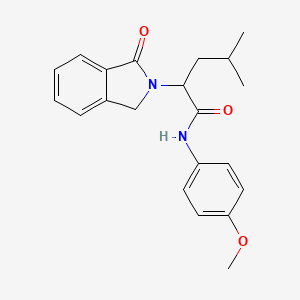

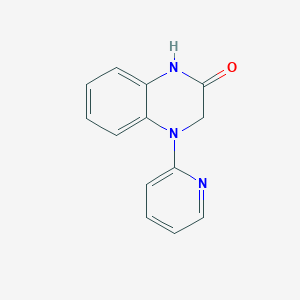

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide is part of a broader class of compounds with significant implications in medicinal chemistry. Research has focused on the synthesis of functionalized amino acid derivatives and oxazolidinone derivatives, exploring their potential as pharmacophores for anticancer agents and antibacterial agents, respectively. For instance, a series of functionalized amino acid derivatives showed promising in vitro cytotoxicity against human cancer cell lines, with certain compounds exhibiting notable cytotoxicity in ovarian and oral cancers (Vivek Kumar et al., 2009). Additionally, the synthesis and evaluation of arylpiperazinyl oxazolidinones for their antibacterial activity have been undertaken, revealing potent in vitro activity against resistant strains such as MRSA and VRE (S. Jang et al., 2004).

Chirality and Chemical Synthesis

Research on the resolution of cyclopropene carboxylic acids via diastereomeric N-acyloxazolidines demonstrates the compound's role in enantiomeric purity, crucial for developing pharmaceuticals with specific biological activities (L. Liao et al., 2004). The efficient and general method for resolving cyclopropene carboxylic acids highlights the importance of oxazolidinones in achieving chiral specificity in chemical syntheses.

Mechanism of Action

Target of Action

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .

Mode of Action

It is common for such compounds to inhibit their target enzymes, thereby disrupting their normal function and affecting the cell cycle .

Biochemical Pathways

Given its target, it is likely that this compound affects pathways related to cell cycle regulation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Given its target, it is likely that this compound affects cell cycle progression .

Action Environment

Such factors can include pH, temperature, and the presence of other compounds .

properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-10-3-6-12(16-7-2-8-20(16,18)19)9-13(10)15-14(17)11-4-5-11/h3,6,9,11H,2,4-5,7-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVLDGPVUZRQSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(4-Bromophenyl)methylamino]-(4-cyanophenoxy)phosphoryl]oxybenzonitrile](/img/structure/B2519853.png)

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2519855.png)

![2-[(E)-2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B2519860.png)

![2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride](/img/structure/B2519865.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2519870.png)

![(6S,8R)-2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2519874.png)